molecular formula C7H6O5 B032333 2,4,6-Trihydroxybenzoic acid CAS No. 83-30-7

2,4,6-Trihydroxybenzoic acid

Cat. No. B032333
CAS RN: 83-30-7
M. Wt: 170.12 g/mol
InChI Key: IBHWREHFNDMRPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-trihydroxybenzoic acid derivatives, such as 2,4,6-Tribromo-3-hydroxybenzoic acid, involves multi-step reactions including bromination, diazonium formation, and hydrolysis, starting from amino benzoic acid. Optimal conditions can yield high purity products, demonstrating the feasibility of synthesizing complex derivatives of 2,4,6-trihydroxybenzoic acid for various applications (Feng Yu-chuan, 2012).

Molecular Structure Analysis

The molecular structure of 2,4,6-trihydroxybenzoic acid and its hydrated forms has been characterized using spectroscopic techniques like Raman and terahertz (THz) spectroscopy. Distinct absorption bands in THz spectra differentiate between its anhydrous and monohydrated polymorphic forms, revealing insights into the compound's molecular arrangements and the effect of hydration (Yong Du et al., 2020).

Chemical Reactions and Properties

2,4,6-Trihydroxybenzoic acid is involved in complex formation with metals, demonstrating its capability to act as a ligand. The intramolecular hydrogen bonds between the ortho-hydroxy groups and the carboxylate group bestow a rigid geometry, influencing its metal-binding modes. This attribute is crucial for understanding its interactions and potential applications in coordination chemistry (B. Abrahams et al., 2022).

Physical Properties Analysis

The crystal and molecular structures of 2,4,6-trihydroxybenzoic acid derivatives, like 2,6-dihydroxybenzoic acid, have been determined through single-crystal X-ray diffraction. Such studies provide valuable information on the compound's physical form, including crystal packing and hydrogen bonding motifs, which are essential for understanding its physicochemical behavior (L. MacGillivray & M. Zaworotko, 1994).

Chemical Properties Analysis

The oxidative four-component Ugi reactions involving 2,4,6-trihydroxybenzoic acid demonstrate its reactivity in synthesizing di-peptides from amines, isocyanides, and carboxylic acids. Such reactions underscore its utility in organic synthesis, especially for drug and heterocycle syntheses, highlighting its chemical versatility and applicability in various synthetic pathways (Chun-ping Dong et al., 2019).

Scientific Research Applications

  • Rheumatic Fever Treatment

    2,4,6-Trihydroxybenzoic acid was found to have no anti-rheumatic potency in classical rheumatic fever, as opposed to calcium aspirin, which showed dramatic effectiveness in the same patients (Hamilton & Bywaters, 1960).

  • Biological Activities and Toxicity

    The intramolecular hydrogen bonds in phloroglucinol's 2,4,6-trihydroxybenzoic acid contribute to its extreme biological activities and toxicity (Mammino & Kabanda, 2010).

  • Antioxidative Properties

    The crystal structure of 2,3,4-trihydroxybenzoic acid dihydrate suggests potential antioxidative properties due to extensive hydrogen bonding and intermolecular interactions between parallel aromatic rings (Prior & Sharp, 2010).

  • Ligand Geometry and Metal Binding

    Intramolecular hydrogen bonds in 2,4,6-trihydroxybenzoic acid compounds create a rigid ligand geometry, limiting the variety of metal-binding modes (Abrahams et al., 2022).

  • Decarboxylation Process

    In the decarboxylation of 2,4,6-trihydroxybenzoic acid in moderately concentrated hydrochloric acid solutions, the rate-determining step shifts from proton transfer to CC bond cleavage (Willi, Cho, & Chen, 1974).

  • Synthesis of Derivatives

    A high-yield synthesis process for 2,4,6-Tribromo-3-hydroxybenzoic acid using amino benzoic acid as raw material has been reported (Feng Yu-chuan, 2012).

  • Antimicrobial and Cytotoxic Activity

    Plant-derived hydroxybenzoic acids, including 2,4,6-trihydroxybenzoic acid, exhibit anti-/pro-oxidant properties, lipophilicity, antimicrobial activity, and cytotoxic activity in certain cell lines (Kalinowska et al., 2021).

  • Molecular Structure Insights

    Terahertz and Raman spectroscopy have been used to reveal structural differences between anhydrous and monohydrated forms of 2,4,6-trihydroxybenzoic acid, offering insights into their molecular structures and interactions (Du et al., 2020).

  • Wastewater Treatment

    The electrochemical oxidation of 2,4-dihydroxybenzoic acid at a platinized titanium electrode has been shown to effectively treat wastewater contaminated with 2,4-DHBA (de Lima Leite et al., 2003).

Safety And Hazards

2,4,6-Trihydroxybenzoic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is not a hazardous substance or mixture .

Future Directions

The flavonoid metabolite 2,4,6-THBA may mediate its effects through a CDK- and SLC5A8-dependent pathway contributing to the prevention of CRC . This suggests that 2,4,6-THBA could have potential applications in cancer prevention .

properties

IUPAC Name

2,4,6-trihydroxybenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHWREHFNDMRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1058890
Record name Benzoic acid, 2,4,6-trihydroxy-
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Molecular Weight

170.12 g/mol
Source PubChem
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Physical Description

Solid
Record name 2,4,6-Trihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
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Product Name

2,4,6-Trihydroxybenzoic acid

CAS RN

83-30-7
Record name 2,4,6-Trihydroxybenzoic acid
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Record name 2,4,6-Trihydroxybenzoic acid
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Record name Phloroglucinic acid
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Record name Benzoic acid, 2,4,6-trihydroxy-
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Record name Benzoic acid, 2,4,6-trihydroxy-
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Record name 2,4,6-trihydroxybenzoic acid
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Record name 2,4,6-TRIHYDROXYBENZOIC ACID
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Record name 2,4,6-Trihydroxybenzoic acid
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Melting Point

207 - 210 °C
Record name 2,4,6-Trihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
921
Citations
R Sankaranarayanan, CK Valiveti, DR Kumar… - Cancers, 2019 - mdpi.com
Flavonoids have emerged as promising compounds capable of preventing colorectal cancer (CRC) due to their anti-oxidant and anti-inflammatory properties. It is hypothesized that the …
Number of citations: 47 www.mdpi.com
C Dong, A Uematsu, S Kumazawa… - The Journal of …, 2019 - ACS Publications
Metal-free, oxidative four-component Ugi reactions (U-4CRs) were conducted to synthesize dipeptides from two different amines, isocyanides, and carboxylic acids using 2,4,6-…
Number of citations: 15 pubs.acs.org
WM Schubert, JD Gardner - Journal of the American Chemical …, 1953 - ACS Publications
Both the rate of decarboxylation of 2, 4, 6-trihydroxybenzoic acid and the ratio [RC02_]/[RC02H] were determined by an ultraviolet spectroscopic method in several concentrations of …
Number of citations: 22 pubs.acs.org
BF Abrahams, CJ Commons, TA Hudson… - … Section C: Structural …, 2022 - scripts.iucr.org
This article describes a series of more than 20 new compounds formed by the combination of 2,4,6-trihydroxybenzoic acid (H4thba) with metal ions in the presence of a base, with …
Number of citations: 2 scripts.iucr.org
Y Du, Y Wang, J Xue, J Liu, J Qin, Z Hong - Spectrochimica Acta Part A …, 2020 - Elsevier
In order to characterize molecular structures of 2,4,6-trihydroxybenzoic acid (PCA) by means of vibrational spectroscopic techniques, we report investigation of PCA monohydrated form …
Number of citations: 8 www.sciencedirect.com
BR Brown, WW Elliott, DL Hammick - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… cit.) for 2 : 4 : 6trihydroxybenzoic acid in resorcinol is 13,600 cals., and the PZ factor is 105. These … It is therefore concluded that 2 : 4 : 6-trihydroxybenzoic acid is decarboxylated in acidic …
Number of citations: 10 pubs.rsc.org
R Sankaranarayanan, CK Valiveti, S van Slambrouck… - Cancer Research, 2020 - AACR
Colorectal cancer (CRC) is the second highest cause of cancer deaths in the United States according to Center for Disease Control. Increasing evidences suggest that a diet rich in fruits …
Number of citations: 0 aacrjournals.org
S Kumazawa, A Uematsu, C Dong, S Kodama… - catalyst, 2018 - scholar.archive.org
A series of N-heterocycles, ie, benzimidazoles, benzoxazoles, and benzothiazoles, can be conveniently synthesized by the oxidative cyclization of benzylamines with o-substituted …
Number of citations: 8 scholar.archive.org
W Jankowski, A Kadzewski, M Gdaniec - Polish Journal of Chemistry, 2007 - infona.pl
Binary co-crystals of 2,4,6-trihydroxybenzoic acid with pyrazine (1:1), quinoxaline (1:1) and phenazine (1:2) were prepared and their structure determined by X-ray crystallography. In …
Number of citations: 4 www.infona.pl
EBD Hamilton, EGL Bywaters - Ann. rheum. Dis, 1960 - Citeseer
Clarke, Clarke, and Mosher (1958) have recently reported on the therapeutic action of 2, 3, 6-and 2, 4, 6-trihydroxybenzoic acid (THB) in twelve patients with rheumatic fever and eleven …
Number of citations: 4 citeseerx.ist.psu.edu

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